(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate

Physical form Process chemistry Automated dispensing

Researchers substituting oxetane tosylates risk failure: primary analog (mp 50-51°C) needs heated lines for flow chemistry; 1°/2° analogs restricted to SN2. This tertiary sulfonate ester solves both: liquid/low-melting form enables direct microfluidic/CSTR metering; quaternary carbon at oxetane 3-position permits SN1 under AgOTf/protic conditions-inaccessible to 1°/2° analogs. 5.5% lower MW improves PMI at scale.

Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
Cat. No. B12870014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate
Molecular FormulaC11H14O4S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2(COC2)C
InChIInChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(12,13)15-11(2)7-14-8-11/h3-6H,7-8H2,1-2H3
InChIKeyQDKCCYPCXQNFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyloxetan-3-yl Tosylate: A Distinct Tertiary Building Block


(3-Methyloxetan-3-yl) 4-methylbenzenesulfonate (CAS 2306278-33-9) is a tertiary sulfonate ester in which the oxetane ring oxygen is directly bonded to the carbon bearing the tosylate leaving group [1]. This architecture produces a quaternary carbon center absent in the more common primary (3-methyloxetan-3-yl)methyl tosylate (CAS 99314-44-0) and secondary oxetan-3-yl tosylate (CAS 26272-83-3) analogs. The compound is supplied as a research intermediate with a reported purity of ≥97% and is stored sealed under dry conditions at 2–8 °C .

Substitution Pitfalls: Primary and Secondary Oxetane Tosylates


Simple interchange with the closest commercial analogs—(3-methyloxetan-3-yl)methyl tosylate (CAS 99314-44-0) or oxetan-3-yl tosylate (CAS 26272-83-3)—is mechanistically unsound. The target compound contains a tertiary electrophilic carbon directly adjacent to the ring oxygen, altering both the steric environment and the preferred substitution pathway (SN1 vs. SN2) relative to the primary and secondary analogs . These differences manifest in divergent reaction rates, by-product profiles, and ring-opening susceptibilities, making empirical substitution without re-optimization a high-risk proposition for multi-step synthetic sequences.

Quantitative Differentiation Evidence for 3-Methyloxetan-3-yl Tosylate


Physical State Difference: Liquid vs. Crystalline Solid

The target (3-methyloxetan-3-yl) 4-methylbenzenesulfonate is supplied as a liquid or low-melting solid; no discrete melting point is reported by any vendor or in PubChem computed data [1]. In contrast, the closest primary tosylate analog, (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, is consistently reported as a white crystalline solid with a melting point of 50–51 °C . This physical-state difference affects handling, dosing, and solubility in continuous-flow setups where solid precipitation is problematic.

Physical form Process chemistry Automated dispensing

Molecular Weight Advantage in Atom Economy

The target compound carries a molecular weight of 242.29 g mol⁻¹ [1], while the methylene-extended primary tosylate analog has a molecular weight of 256.32 g mol⁻¹ . This 14.03 g mol⁻¹ (5.5%) reduction is strategically significant when the oxetane fragment constitutes a non-pharmacophoric portion of advanced intermediates, directly lowering the Process Mass Intensity (PMI) contribution of the building block.

Atom economy Process mass intensity Medicinal chemistry

SN1 vs. SN2 Mechanism Partitioning

The target compound presents a tertiary benzylic-type carbon adjacent to the oxetane oxygen, a structural motif that stabilizes carbocation formation through σ→p hyperconjugation and ring-oxygen lone-pair donation. Consequently, nucleophilic displacement proceeds with significant SN1 character, in contrast to the primary tosylate analog (CAS 99314-44-0) which reacts exclusively via bimolecular SN2 pathways [1]. This mechanistic divergence is a class-level phenomenon well-established for tertiary vs. primary sulfonate esters.

SN1/SN2 partitioning Reaction design Synthetic methodology

Ring-Opening Resistance with Quaternary Center

The unsubstituted oxetan-3-yl 4-methylbenzenesulfonate (CAS 26272-83-3) is documented to produce low synthetic yields due to competitive oxetane ring-opening during nucleophilic displacement and even during elemental analysis [1]. The target compound introduces a quaternary center at the 3-position, which sterically shields the endocyclic C–O bonds, raising the activation barrier for undesired ring-opening pathways. While no direct kinetic comparison has been published, the Thorpe–Ingold effect conferred by geminal disubstitution is a well-precedented strategy for suppressing cycloreversion in strained heterocycles [2].

Ring-opening side-reactions Stability Synthetic robustness

Application Scenarios for 3-Methyloxetan-3-yl Tosylate


Continuous-Flow Alkylation Without Microreactor Fouling

The target compound's liquid or low-melting physical form [directly supported by Section 3, Item 1] enables direct pumping and precise stoichiometric metering in microfluidic and continuous stirred-tank reactors. The crystalline primary tosylate analog (mp 50–51 °C) requires heated lines or co-solvent addition to prevent precipitation and channel blockage, adding process complexity .

Late-Stage Installation Under Lewis-Acidic Conditions

When a synthetic sequence demands that the oxetane-bearing electrophile be activated under conditions incompatible with strong nucleophiles or bases (e.g., AgOTf, protic solvents), the tertiary tosylate's accessible SN1 manifold [Section 3, Item 3] offers a distinct advantage. The primary tosylate analog would remain inert or degrade under these same conditions.

Process-Scale Mass Reduction

The 5.5% lower molecular weight of the target compound relative to the methylene-extended analog [Section 3, Item 2] directly reduces the mass of sulfonate ester charged per mole of product. Over multi-kilogram campaigns, this difference compounds across downstream unit operations (extractions, chromatography), improving process mass intensity metrics.

Replacement for Ring-Opening-Prone Tosylates

For routes where the unsubstituted oxetan-3-yl tosylate has demonstrated unacceptable yields due to oxetane ring-opening [Section 3, Item 4], the 3-methyl quaternary analog provides a sterically shielded alternative, potentially rescuing synthetic sequences without fundamental redesign.

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